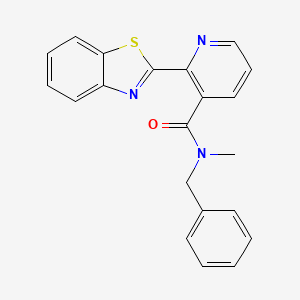![molecular formula C23H24N2O3S2 B15097156 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethylbenzylidene group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromo-γ-butyrolactone under basic conditions to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 3-methoxyaniline under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The ethylbenzylidene group may enhance the compound’s binding affinity to specific targets, while the methoxyphenyl group can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Uniqueness
The uniqueness of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylbenzylidene and methoxyphenyl groups differentiates it from other similar compounds, potentially enhancing its efficacy and selectivity in various applications .
Propiedades
Fórmula molecular |
C23H24N2O3S2 |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide |
InChI |
InChI=1S/C23H24N2O3S2/c1-3-16-9-11-17(12-10-16)14-20-22(27)25(23(29)30-20)13-5-8-21(26)24-18-6-4-7-19(15-18)28-2/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-14- |
Clave InChI |
JZCGKMDUIWESFN-ZHZULCJRSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)OC |
SMILES canónico |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15097082.png)
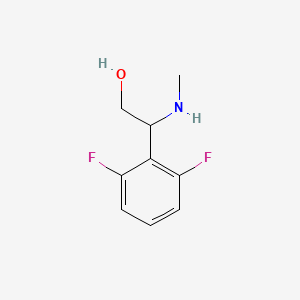
![(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B15097102.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)
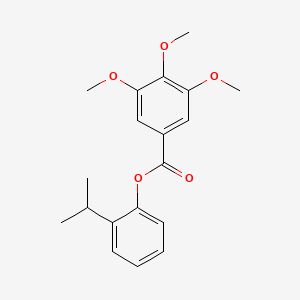
![3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097125.png)
![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)
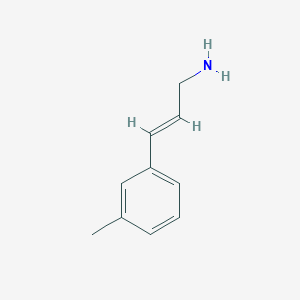
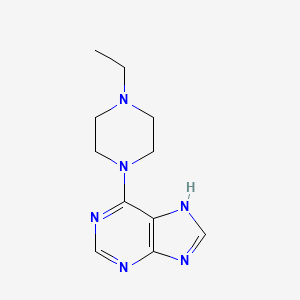
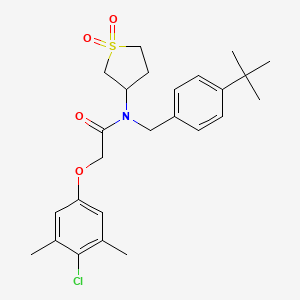
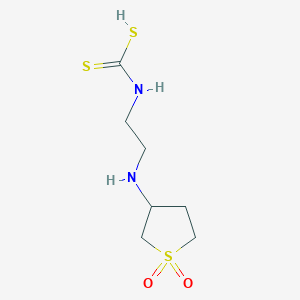
![2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15097149.png)
